Methyl 2-bromo-4-chloro-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-chloro-5-methoxybenzoate can be synthesized through the bromination of methyl 4-chloro-3-methoxybenzoate. The reaction involves the addition of bromine to a suspension of methyl 4-chloro-3-methoxybenzoate in acetic acid and water. The mixture is heated to 60°C for one hour to complete the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions with the use of catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or carboxylic acids .
Scientific Research Applications
Methyl 2-bromo-4-chloro-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the chlorine atom.
Methyl 5-bromo-4-chloro-2-methoxybenzoate: Similar structure but with different positions of the substituents.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom instead of a methoxy group .
Uniqueness
Methyl 2-bromo-4-chloro-5-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be exploited in various applications .
Biological Activity
Methyl 2-bromo-4-chloro-5-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H9BrClO3
- Functional Groups : Methoxy group (-OCH₃), bromo group (-Br), and chloro group (-Cl).
These substituents contribute to the compound's reactivity and biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 50 µg/mL | Moderate |
Escherichia coli | 75 µg/mL | Moderate |
Pseudomonas aeruginosa | Not tested | - |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity, allowing it to modulate enzyme activity effectively.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Cell Membrane Disruption : Its structure allows it to integrate into bacterial membranes, causing permeability changes that are detrimental to microbial survival.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains. Results demonstrated that it retained significant antimicrobial activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .
- Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and bacterial enzymes using molecular docking simulations. The findings indicated strong binding affinities with key metabolic enzymes, supporting its role as a potential therapeutic agent .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Broader Spectrum Antimicrobial Activity : Testing against a wider range of pathogens.
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Derivatives Development : Synthesizing analogs to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
methyl 2-bromo-4-chloro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNILIIYCYTKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.